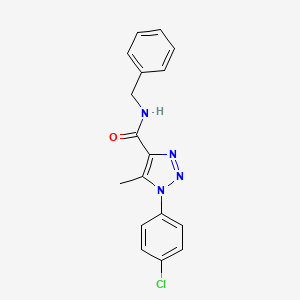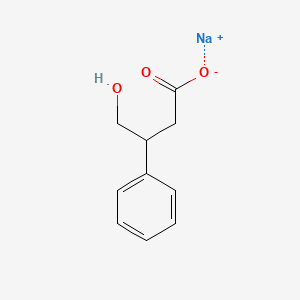![molecular formula C15H18N4O3 B12498154 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes an imidazole ring and a phenyl group, making it a versatile molecule in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as histidine and phenylalanine derivatives.
Coupling Reaction: The amino group of histidine is protected using a suitable protecting group. The carboxyl group of phenylalanine is activated using reagents like carbodiimides, and then coupled with the protected histidine derivative.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: Shares the imidazole ring structure.
Phenylalanine: Contains the phenyl group.
Tyrosine: Similar aromatic structure with an additional hydroxyl group.
Uniqueness
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid is unique due to its combined imidazole and phenyl functionalities, providing a versatile platform for various chemical modifications and applications.
This detailed article covers the essential aspects of 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid, highlighting its significance in scientific research and industry
Propriétés
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAUFHMAAVTODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12498088.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)

![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
![(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B12498139.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)

